Acetic acid;dodeca-2,6,10-trien-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common method involves the condensation of isoprene units via the mevalonate pathway . This biosynthetic route is significant in the production of terpenoids in plants and microorganisms . Another synthetic route involves the reduction of farnesyl pyrophosphate, a key intermediate in the biosynthesis of cholesterol and other isoprenoids .
Industrial Production Methods
Industrially, farnesol is often extracted from essential oils through steam distillation or solvent extraction . The extracted farnesol is then purified using techniques such as fractional distillation or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed
Oxidation: Farnesal
Reduction: Farnesane
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Farnesol has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, farnesol is studied for its role in cell signaling and regulation . It has been found to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent . In medicine, farnesol is being investigated for its anticancer properties and its ability to modulate the immune response . Industrially, farnesol is used in the formulation of perfumes, cosmetics, and flavoring agents .
Mechanism of Action
Farnesol exerts its effects through various molecular targets and pathways . It is known to interact with cell membranes, altering their fluidity and permeability . Farnesol also modulates the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases . Additionally, farnesol can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Properties
CAS No. |
33564-29-3 |
---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
acetic acid;dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3;1H3,(H,3,4) |
InChI Key |
BAXMUKRKSAOCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CCCC=CCO.CC(=O)O |
Origin of Product |
United States |
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